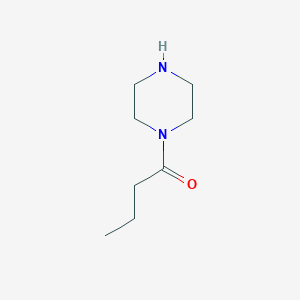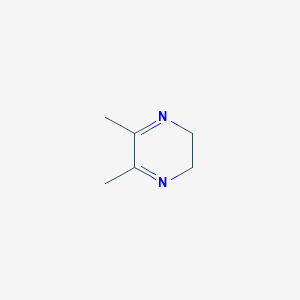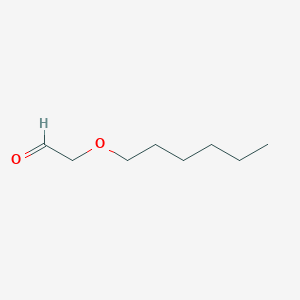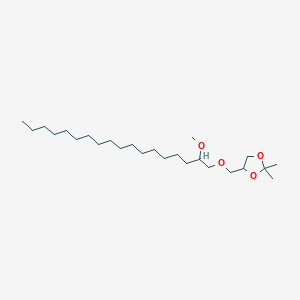
1-(Piperazin-1-il)butan-1-ona
Descripción general
Descripción
Synthesis Analysis
The synthesis of these derivatives is not explicitly detailed in the provided data. However, the structural descriptions suggest that these compounds are synthesized through the modification of the piperazine ring with different substituents, such as arylmethyl groups and other functional groups that confer specific properties and potential biological activities to the molecules .
Molecular Structure Analysis
The molecular structures of the derivatives have been determined through crystallography. The derivatives exhibit different conformations and intermolecular interactions, which may influence their biological activity. For instance, compound 1 shows intermolecular hydrogen bonding involving hydroxyl and carbonyl oxygen atoms, while compound 2 does not form direct hydrogen bonds but is linked via chloride anions and water molecules into chains . The piperazine ring in compound 2 adopts a chair conformation, which is a common stable conformation for this type of ring . In compound 3, the amide moiety formed by the carbonyl group and the nitrogen of piperazine is almost planar, which is indicative of conjugation with the carbonyl group .
Chemical Reactions Analysis
The provided data does not include specific chemical reactions involving the 1-(piperazin-1-yl)butan-1-one derivatives. However, the presence of functional groups such as hydroxyl, carbonyl, and nitro groups suggests that these compounds could participate in various chemical reactions, such as nucleophilic substitutions or addition reactions, which are typical for these functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structures. The crystallographic data reveals that these compounds crystallize in different space groups and possess varying unit cell parameters, which are indicative of their solid-state properties . The intermolecular interactions, such as hydrogen bonding and C-H-π interactions, contribute to the stability of the crystal structures and could also affect the solubility and melting points of these compounds. The presence of substituents like the nitro group and the propylsulfanyl chain can also impact the chemical reactivity and overall physical properties of the molecules .
Aplicaciones Científicas De Investigación
Investigación en proteómica
1-(Piperazin-1-il)butan-1-ona: se utiliza en la investigación en proteómica, donde sirve como un producto especializado . La proteómica implica el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto puede estar involucrado en la síntesis de péptidos o en la modificación de proteínas durante la investigación para comprender las interacciones de proteínas y los niveles de expresión en diferentes contextos biológicos.
Actividad antibacteriana
El compuesto ha sido examinado por su actividad antibacteriana. Ha mostrado efectos contra bacterias Gram-negativas y Gram-positivas, como Escherichia coli ATCC 8739 y Staphylococcus aureus ATCC 25923, que son organismos modelo comunes en la investigación en microbiología . Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes antibacterianos o en el estudio de los mecanismos de resistencia bacteriana.
Investigación analgésica
Los derivados de This compound han sido explorados por sus propiedades analgésicas. Estos estudios son parte de los esfuerzos en curso para encontrar nuevos medicamentos para aliviar el dolor con menos efectos secundarios que los medicamentos existentes . El papel del compuesto en este campo podría ser fundamental en la síntesis de nuevas moléculas que se dirigen a los receptores del dolor.
Investigación sobre sustancias controladas
This compound: y sus derivados son objeto de investigación en el contexto de sustancias controladas. La DEA ha colocado ciertos derivados en la Lista I, lo que indica un alto potencial de abuso y ningún uso médico aceptado . El estudio de estos compuestos puede proporcionar información sobre sus efectos farmacológicos y riesgos, contribuyendo a las decisiones regulatorias y las políticas de salud pública.
Determinación del peso molecular
Con un peso molecular conocido de 156.23, This compound se puede utilizar para calibrar instrumentos o como un estándar en estudios de espectrometría de masas . La determinación precisa del peso molecular es crucial en la química analítica para la identificación y cuantificación de compuestos.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H315, H319, H335 indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Similar compounds have been associated with the central nervous system, particularly impacting the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin .
Mode of Action
It’s suggested that similar compounds may interact with the central nervous system, potentially influencing the release of monoamine neurotransmitters .
Biochemical Pathways
Related compounds have been associated with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Result of Action
Related compounds have been associated with alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Action Environment
It’s known that the compound should be stored at room temperature , suggesting that temperature could affect its stability.
Propiedades
IUPAC Name |
1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-8(11)10-6-4-9-5-7-10/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQQJMSDOICEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444269 | |
| Record name | 1-(piperazin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18903-04-3 | |
| Record name | 1-(1-Piperazinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18903-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(piperazin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(piperazin-1-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)






![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)





![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)